4-ethyl-1,3-dimethylquinolin-2-one
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Overview
Description
4-ethyl-1,3-dimethylquinolin-2-one is a heterocyclic organic compound with the molecular formula C13H15NO. It is a derivative of carbostyril, which is known for its diverse biological activities. This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring. The specific substitutions at the 1, 3, and 4 positions make this compound unique and potentially useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbostyril, 1,3-dimethyl-4-ethyl- typically involves the cyclization of appropriate aniline derivatives. One common method is the Pfitzinger reaction, which involves the condensation of isatin with aniline derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinolinone core. The specific substitutions at the 1, 3, and 4 positions can be introduced through subsequent alkylation or acylation reactions .
Industrial Production Methods: Industrial production of carbostyril, 1,3-dimethyl-4-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-ethyl-1,3-dimethylquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives with higher oxidation states, while reduction can produce dihydroquinolinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
4-ethyl-1,3-dimethylquinolin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, carbostyril derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: this compound and its derivatives have shown promise as potential therapeutic agents.
Industry: The compound is used in the development of fluorescent dyes and materials.
Mechanism of Action
The mechanism of action of carbostyril, 1,3-dimethyl-4-ethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with receptors, altering their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Carbostyril: The parent compound, carbostyril, shares the quinolinone core structure but lacks the specific substitutions at the 1, 3, and 4 positions.
1,3-Dimethylcarbostyril: This compound has methyl groups at the 1 and 3 positions but lacks the ethyl group at the 4 position.
4-Ethylcarbostyril: This compound has an ethyl group at the 4 position but lacks the methyl groups at the 1 and 3 positions.
Uniqueness: 4-ethyl-1,3-dimethylquinolin-2-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of both methyl and ethyl groups enhances its lipophilicity and may influence its interaction with biological targets. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
15112-97-7 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-ethyl-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-4-10-9(2)13(15)14(3)12-8-6-5-7-11(10)12/h5-8H,4H2,1-3H3 |
InChI Key |
OCIMGLNGQNDLND-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)N(C2=CC=CC=C21)C)C |
Canonical SMILES |
CCC1=C(C(=O)N(C2=CC=CC=C21)C)C |
15112-97-7 | |
Origin of Product |
United States |
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